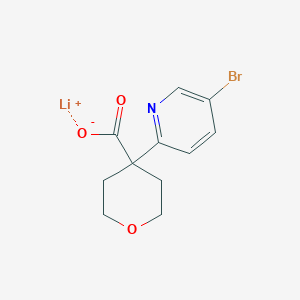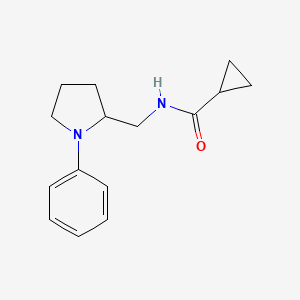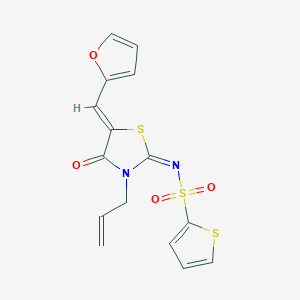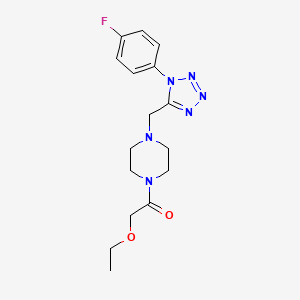![molecular formula C15H16FNO2 B2711672 1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(2-fluorophenoxy)ethanone CAS No. 1797182-13-8](/img/structure/B2711672.png)
1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(2-fluorophenoxy)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(2-fluorophenoxy)ethanone is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This molecule is also known as AZD1446 and belongs to the class of compounds called kappa-opioid receptor agonists.
Mécanisme D'action
The mechanism of action of AZD1446 involves its binding to the kappa-opioid receptor, which is a G protein-coupled receptor located in the central and peripheral nervous systems. Activation of this receptor leads to the inhibition of adenylyl cyclase and the activation of potassium channels, resulting in decreased neuronal excitability and pain sensation.
Biochemical and Physiological Effects:
AZD1446 has been shown to produce analgesic effects in preclinical studies without the respiratory depression and sedation observed with traditional opioids. Additionally, AZD1446 has been shown to have neuroprotective effects in preclinical models of neurodegenerative diseases, including Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using AZD1446 in lab experiments is its high selectivity for the kappa-opioid receptor, which allows for precise targeting of this receptor. However, one limitation of using AZD1446 is its relatively short half-life, which may require frequent dosing in experiments.
Orientations Futures
Future research on AZD1446 could focus on its potential therapeutic applications in pain management, addiction treatment, and neurodegenerative diseases. Additionally, further studies could investigate the optimal dosing and administration of AZD1446 in preclinical and clinical settings. Finally, future research could explore the potential of AZD1446 as a tool for studying the role of the kappa-opioid receptor in various physiological and pathological processes.
Méthodes De Synthèse
The synthesis of AZD1446 involves a multi-step process that starts with the reaction of 2-fluorophenol with 2-bromoethylamine hydrobromide to produce 2-(2-fluorophenoxy)ethylamine. This intermediate is then reacted with 1,5-cyclooctadiene in the presence of palladium catalysts to produce the key intermediate, 1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(2-fluorophenoxy)ethanone. The final compound is obtained by purification through column chromatography.
Applications De Recherche Scientifique
AZD1446 has been studied for its potential therapeutic applications in various fields, including pain management, addiction treatment, and neurodegenerative diseases. As a kappa-opioid receptor agonist, AZD1446 has been shown to produce analgesic effects without the addictive properties of traditional opioids. Additionally, AZD1446 has been studied for its potential neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
1-(8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(2-fluorophenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO2/c16-13-6-1-2-7-14(13)19-10-15(18)17-11-4-3-5-12(17)9-8-11/h1-4,6-7,11-12H,5,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYZDWPPMLWDFAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CCC1N2C(=O)COC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(2-fluorophenoxy)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-((2-(1H-indol-3-yl)-2-oxoethyl)thio)-7-(3-chloro-2-methylphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2711589.png)
![1-methyl-4-[N'-(1-methylpyridin-1-ium-4-carbonyl)hydrazinecarbonyl]pyridin-1-ium diiodide](/img/structure/B2711590.png)
![3-{[3-(trifluoromethyl)anilino]methylene}-2-benzothiophen-1(3H)-one](/img/structure/B2711592.png)

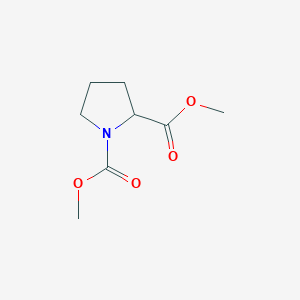
![N-(furan-2-ylmethyl)-2-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B2711601.png)
![N-(3,5-dimethoxyphenyl)-2-(2-(methylthio)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2711602.png)
![4-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B2711603.png)

